4-Ethyl Substituent Increases Molecular Weight and Lipophilicity
The target compound carries a 4-ethyl group on the pyrazole ring, a substituent entirely absent from the most closely related commercially cataloged analog, methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (CAS 1248088-82-5). This structural difference results in a molecular weight increase of 28.06 Da (225.29 vs. 197.23 g/mol) . The 4-ethyl-3,5-dimethyl-1H-pyrazole core itself exhibits a logP of approximately 1.6–1.8, whereas the unsubstituted or 3,5-dimethyl-only pyrazole cores have lower logP values . This increased lipophilicity is expected to enhance passive membrane permeability and alter protein-binding characteristics in medicinal chemistry campaigns.
| Evidence Dimension | Molecular weight and lipophilicity (logP of core pyrazole) |
|---|---|
| Target Compound Data | MW = 225.29 g/mol; core pyrazole logP ≈ 1.6–1.8 |
| Comparator Or Baseline | Methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate: MW = 197.23 g/mol; core pyrazole logP ≈ 1.48 (3,5-dimethyl-1H-pyrazole) |
| Quantified Difference | ΔMW = +28.06 g/mol (14.2% increase); ΔlogP ≈ +0.1–0.3 log units (estimated from core scaffold data) |
| Conditions | Computed and experimentally derived partition coefficients for pyrazole scaffolds; MW from molecular formula |
Why This Matters
The combination of higher MW and lipophilicity can improve membrane permeability and target engagement in cell-based assays, making the compound a distinct choice when the des-ethyl analog fails to show cellular activity despite biochemical potency.
